![molecular formula C15H11N3 B3319068 2,5-Di(pyridin-4-yl)pyridine CAS No. 106047-32-9](/img/structure/B3319068.png)
2,5-Di(pyridin-4-yl)pyridine
Overview
Description
“2,5-Di(pyridin-4-yl)pyridine” is a chemical compound with the molecular formula C15H11N3. It has a molecular weight of 233.27 . This compound is also known by its CAS number 106047-32-9 .
Synthesis Analysis
The synthesis of “2,5-Di(pyridin-4-yl)pyridine” involves the reaction of 2,5-Dibromopyridine and 4-Pyridineboronic acid pinacol ester .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-Di(pyridin-4-yl)pyridine” include a melting point of 195-197 °C and a predicted boiling point of 428.1±35.0 °C . The compound has a predicted density of 1.168±0.06 g/cm3 and a predicted pKa value of 4.23±0.10 .
Scientific Research Applications
Coordination Polymers and 2D-Networks
The first 4,2’:5’,4’‘-Terpyridine containing coordination polymer was reported over 20 years ago. In the last decade, there has been increased interest in the use of ditopic 4,2’:5’,4’'-Terpyridine ligands as linkers in coordination polymers and 2D-networks .
Building Blocks in Chemistry
Functionalization in the 4-position of 4,2’:5’,4’'-Terpyridine is synthetically straightforward, giving access to a large suite of building blocks .
Transition from 2D- to 3D-Networks
One approach to making the transition from 2D- to 3D-networks is to utilize tetratopic bis(4,2’:5’,4’'-Terpyridine) ligands which act as 4-connecting nodes .
4. Assembly of Coordination Polymers and Networks 2,2’:6’,2’'-Terpyridine is classified as a convergent tridentate ligand, and its coordination chemistry with d-block metal ions is typified by the formation of octahedral {M(tpy)2}n+ complexes .
Synthesis of Terpyridine Schiff Base
A novel terpyridine derivative named 2-(((4-([2,2’:6’,2’‘-Terpyridin]-4’-yl) phenyl)imino)methyl)-6-methoxyphenol (1) was handily synthesized from 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)aniline and characterized .
Colorimetric Sensing Molecular Compound
Due to the peculiar coordination nature and optical property of the synthesized compound, this work presents a promising colorimetric sensing molecular compound .
Safety and Hazards
The safety data sheet for “2,5-Di(pyridin-4-yl)pyridine” indicates that it may cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and ensuring adequate ventilation .
Future Directions
The future directions for “2,5-Di(pyridin-4-yl)pyridine” could involve its use in the development of new materials or pharmaceuticals. Pyridine compounds have been noted for their potential in various applications, including as building blocks in coordination polymers , as well as in the development of antimicrobial and antiviral agents .
properties
IUPAC Name |
2,5-dipyridin-4-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-2-15(13-5-9-17-10-6-13)18-11-14(1)12-3-7-16-8-4-12/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKXLCXXYGWDOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,2':5',4''-Terpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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